molecular formula C15H11Cl4NO2 B3714493 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B3714493
M. Wt: 379.1 g/mol
InChI Key: ZKLBAHIXDYOBBN-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with 3,4-dichloroaniline in the presence of acetic anhydride. The reaction conditions often include:

    Temperature: Moderate heating (50-80°C)

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids

    Solvents: Organic solvents such as dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis

    Continuous flow reactors: For large-scale production

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate

    Reduction: Using reducing agents such as lithium aluminum hydride

    Substitution: Halogenation or nitration reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using chlorine gas in the presence of a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of new functional groups such as nitro or halogen groups

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis

    Biology: As a potential bioactive compound for studying enzyme interactions

    Medicine: Investigated for its potential therapeutic properties

    Industry: Used in the development of agrochemicals or pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide involves:

    Molecular Targets: Binding to specific enzymes or receptors

    Pathways: Modulation of biochemical pathways such as signal transduction or metabolic pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(3,4-dichlorophenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-chlorophenyl)acetamide

Uniqueness

  • Structural Differences : Presence of methyl groups or additional chlorine atoms
  • Reactivity : Variations in reactivity due to different substituents
  • Applications : Specific applications based on unique structural features

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4NO2/c1-8-4-9(16)5-13(19)15(8)22-7-14(21)20-10-2-3-11(17)12(18)6-10/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBAHIXDYOBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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